4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
- Ethylation of the indole nitrogen can be achieved using ethyl bromide or ethyl iodide under basic conditions.
Carboxamide Formation
- The final step involves the formation of the carboxamide. Reaction of the indole-thiazole intermediate with acryloyl chloride followed by treatment with methylsulfonic acid provides the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes outlined above can be adapted for large-scale synthesis.
Preparation Methods
Synthetic Routes:
-
Indole Synthesis
- One approach involves the synthesis of the 5-methoxyindole moiety. For instance, starting from 2-methoxyaniline, diazotization followed by coupling with 2-methylthiazole-5-carboxylic acid can yield the desired intermediate.
- Alternatively, a Fischer indole synthesis using 2-methylthiazole-5-carboxylic acid hydrazide and acetic anhydride can lead to the indole-thiazole core.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity in various reactions.
Biology: Study its effects on cellular processes.
Mechanism of Action
Targets: Investigate molecular targets related to cancer pathways or microbial growth.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole-thiazole hybrids.
Similar Compounds: Explore related compounds, such as N-(2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-ethyl-N-[2-(5-methoxyindol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-4-15-17(24-12(2)20-15)18(22)19-8-10-21-9-7-13-11-14(23-3)5-6-16(13)21/h5-7,9,11H,4,8,10H2,1-3H3,(H,19,22) |
InChI Key |
DBNCGRSHPWOTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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